![molecular formula C10H11NO B576064 1-(5-Cyclopropylpyridin-2-yl)ethanone CAS No. 188918-75-4](/img/structure/B576064.png)
1-(5-Cyclopropylpyridin-2-yl)ethanone
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Description
1-(5-Cyclopropylpyridin-2-yl)ethanone, also known as 5-cyclopropyl-2-pyridone (CPP), is a highly versatile and potent small molecule. CPP is a bicyclic heterocycle with a five-membered cyclopropyl ring and a two-membered pyridin-2-yl ring, and is a promising compound for use in a variety of scientific research applications. CPP has been used in a variety of research areas, including drug design and development, biochemistry, and pharmaceuticals.
Scientific Research Applications
Synthesis and Characterization
Several studies focus on the synthesis and characterization of compounds with complex structures, demonstrating the broad interest in developing novel synthetic routes for heterocyclic compounds and their derivatives. For example, research on the synthesis and antimicrobial activity of heterocyclic compounds showcases the methodology for creating compounds with potential pharmaceutical applications (Wanjari, 2020). Another study detailed the synthesis of chromenopyridodiazepinone polyheterocycles, further illustrating the complexity and diversity of synthetic strategies in contemporary chemical research (Bouchama et al., 2018).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of novel synthesized compounds are a significant area of research, with studies exploring the biological activities of various heterocyclic compounds. For instance, compounds derived from hydrazide acid group cyclization into oxadiazole nucleus showed enhanced antimicrobial activity (Salimon et al., 2011). Similarly, N-acylhydrazones and oxadiazole derivatives have been synthesized and evaluated for their anti-staphylococcal activity, highlighting the potential for these compounds in developing new antimicrobial agents (Oliveira et al., 2012).
properties
IUPAC Name |
1-(5-cyclopropylpyridin-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7(12)10-5-4-9(6-11-10)8-2-3-8/h4-6,8H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOCOVSXQMWTFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00665890 |
Source
|
Record name | 1-(5-Cyclopropylpyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00665890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Cyclopropylpyridin-2-yl)ethanone | |
CAS RN |
188918-75-4 |
Source
|
Record name | 1-(5-Cyclopropylpyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00665890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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